molecular formula C11H8FNO3 B3040677 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid CAS No. 228728-30-1

8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid

Cat. No. B3040677
CAS RN: 228728-30-1
M. Wt: 221.18 g/mol
InChI Key: PRNQCVSSSDCJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid is a chemical compound with the linear formula C10H6FNO3 . It has a molecular weight of 207.163 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid is defined by its linear formula, C10H6FNO3 . The presence of a fluorine atom and a hydroxy group in the quinoline ring structure is a characteristic feature of this compound .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid are not detailed in the available literature, fluoroquinolones in general are known to undergo a variety of structural modifications . These modifications can involve the incorporation of different substituents into the quinoline system .

Mechanism of Action

The mechanism of action for fluoroquinolones, the family of compounds to which 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid belongs, involves inhibiting bacterial DNA-gyrase . This results in a high level of antibacterial activity, allowing fluoroquinolones to be used in the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

Future Directions

The future directions for research on 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid and related compounds could involve further exploration of their synthesis, structural modifications, and biological activity. This could potentially lead to the development of new antibacterial agents with improved properties .

properties

IUPAC Name

8-fluoro-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-5-2-6-9(8(12)3-5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNQCVSSSDCJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid
Reactant of Route 2
8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid
Reactant of Route 3
8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid
Reactant of Route 5
8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.